molecular formula C17H18N4O B12768729 5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine CAS No. 156032-65-4

5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine

Cat. No.: B12768729
CAS No.: 156032-65-4
M. Wt: 294.35 g/mol
InChI Key: ZWSQOXBPQRXACT-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolo-pyrrolo-diazepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane, ethanol, and water are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound.

Scientific Research Applications

5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-6-phenyl-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
  • 5,6-Dihydro-6-(4-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine

Uniqueness

5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

156032-65-4

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

9-(3-methoxyphenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C17H18N4O/c1-20-17-13(11-19-20)10-18-16(15-7-4-8-21(15)17)12-5-3-6-14(9-12)22-2/h3-9,11,16,18H,10H2,1-2H3

InChI Key

ZWSQOXBPQRXACT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC(C3=CC=CN32)C4=CC(=CC=C4)OC)C=N1

Origin of Product

United States

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